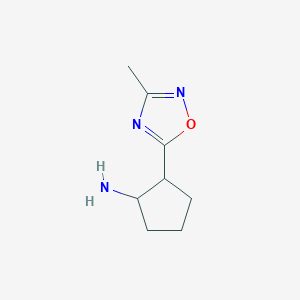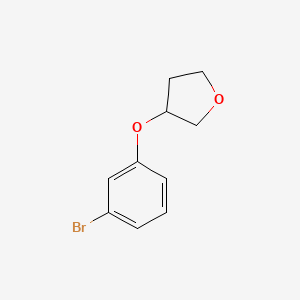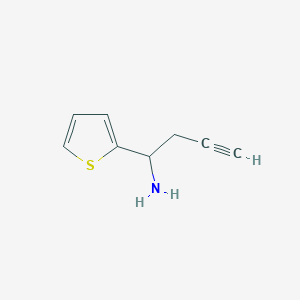
1-(Thiophen-2-yl)but-3-yn-1-amine
Overview
Description
1-(Thiophen-2-yl)but-3-yn-1-amine, also known as TBA, is a chemical compound that has gained considerable attention in the fields of research and industry. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H9NS. It is a thiophene ring-based structural analogue of methamphetamine .Chemical Reactions Analysis
Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Scientific Research Applications
Organic Synthesis and Material Science Applications
Synthesis of Photoinitiators for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These novel photoinitiators exhibit higher polymerization efficiencies and are notable for overcoming oxygen inhibition in polymerization processes, as demonstrated by Zhang et al. (2015) (Zhang et al., 2015).
Optoelectronic Devices : Compounds incorporating N,N-diarylthiophen-2-amine units are of great interest for synthesizing materials for optoelectronic devices. Chmovzh and Rakitin (2021) reported on the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine via Buchwald–Hartwig cross-coupling reactions, highlighting its potential in optoelectronics (Chmovzh & Rakitin, 2021).
Pharmacological Research
Modulation of TRPV1 Channels : Derivatives of 4-(Thiophen-2-yl)butanoic acid, acting as cyclic substitutes for the natural ligand capsaicin, have shown promise in activating TRPV1 channels, with compounds exhibiting agonist activities and potential protective roles against oxidative stress. Aiello et al. (2016) detailed the synthesis, molecular modeling, and pharmacological characterization of these derivatives (Aiello et al., 2016).
Antimicrobial Activity : Patel and Patel (2017) synthesized derivatives of (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one and evaluated them for antibacterial and antifungal activities, discovering novel classes of antimicrobial agents with significant activity against various bacterial and fungal strains (Patel & Patel, 2017).
Mechanism of Action
Target of Action
1-(Thiophen-2-yl)but-3-yn-1-amine is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with cellular receptors .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
1-thiophen-2-ylbut-3-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEOHLCBFYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




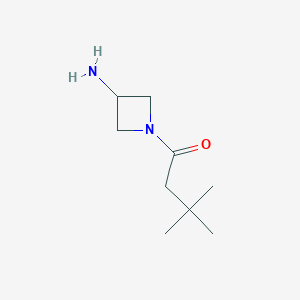
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468946.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)
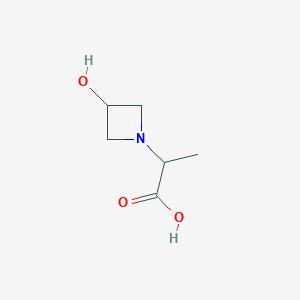
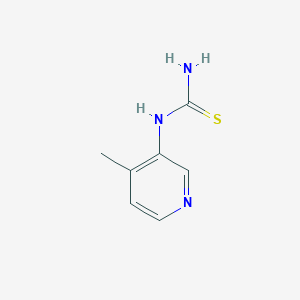
![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)
